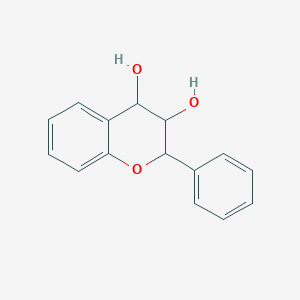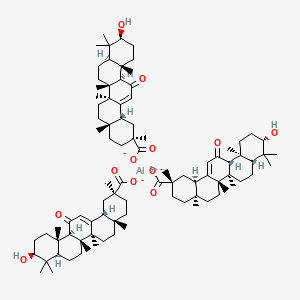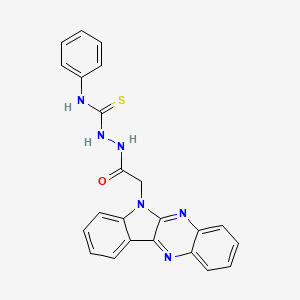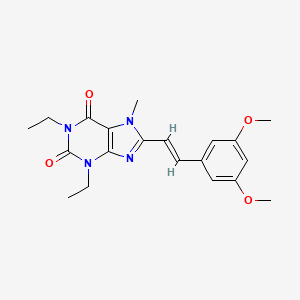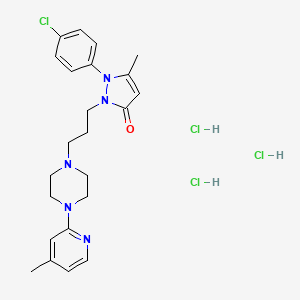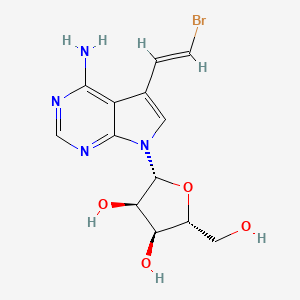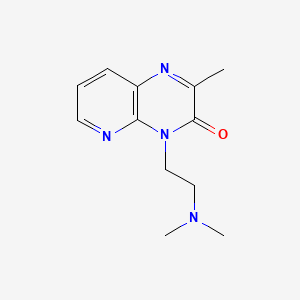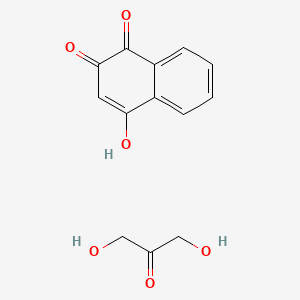
Lawsone with dihydroxyacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a 1,4-naphthoquinone derivative of hydroxyquinone containing one additional ring . Dihydroxyacetone is a simple carbohydrate that is often used in sunless tanning products. When combined, lawsone and dihydroxyacetone create a compound that has significant applications in various fields, particularly in providing protection against ultraviolet radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lawsone can be synthesized through various methods, including the oxidation of naphthoquinones, 1- or 2-naphthols, dihydroxy naphthalenes, aminonaphthols, and tetralones . The preparation of dihydroxyacetone typically involves the microbial fermentation of glycerol or chemical synthesis from formaldehyde.
Industrial Production Methods: Industrial production of lawsone involves the extraction from henna leaves, followed by purification processes. Dihydroxyacetone is produced on an industrial scale through microbial fermentation, which is considered more environmentally friendly compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Lawsone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain .
Common Reagents and Conditions: Common reagents used in reactions involving lawsone include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The reactions typically occur under mild conditions, making lawsone a versatile compound in organic synthesis .
Major Products: The major products formed from reactions involving lawsone include various biologically active compounds and materials with interesting properties. These products have applications in fields such as medicine, cosmetics, and forensic science .
Applications De Recherche Scientifique
Lawsone and dihydroxyacetone have significant applications in scientific research. They are used in the development of sunless tanning agents and sunscreens due to their ability to provide protection against ultraviolet radiation . Additionally, lawsone has demonstrated various pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer effects . The combination of lawsone and dihydroxyacetone has been studied for its potential to provide broad-spectrum reduction in UV transmission, making it a valuable compound in dermatological research .
Mécanisme D'action
The mechanism of action of lawsone involves the generation of reactive oxygen species (ROS) by the redox cycle under aerobic conditions. It also inhibits electron transport and can intercalate or alkylate DNA . When combined with dihydroxyacetone, the compound forms a chemically fixed keratin sunscreen in the stratum corneum, providing significant protection against UVA and UVB radiation .
Comparaison Avec Des Composés Similaires
- Lapachol
- Juglone
- Plumbagin
- Atovaquone
- Parvaquone
Comparison: Lawsone is unique among similar compounds due to its strong UV absorption properties and its ability to form a permanent stain with keratin. This makes it particularly useful in sunless tanning products and sunscreens . Other similar compounds, such as lapachol and juglone, also have significant biological activities but do not possess the same level of UV protection as lawsone .
Propriétés
Numéro CAS |
195508-77-1 |
|---|---|
Formule moléculaire |
C13H12O6 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-one;4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3.C3H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;4-1-3(6)2-5/h1-5,11H;4-5H,1-2H2 |
Clé InChI |
YJZHDLVDICECLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)O.C(C(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


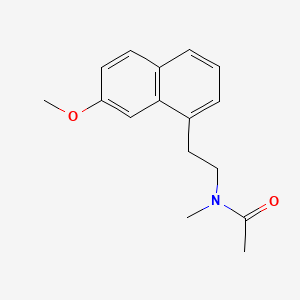
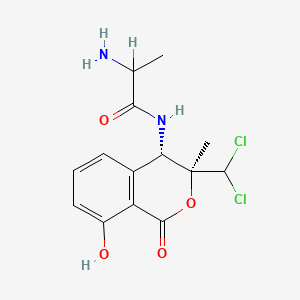
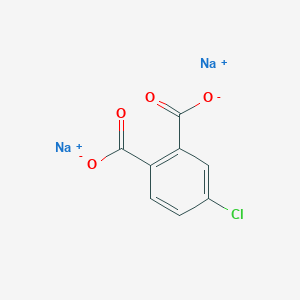
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
